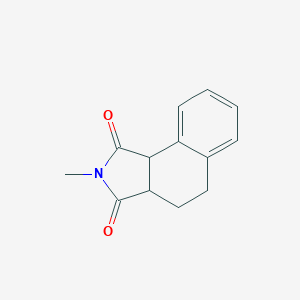

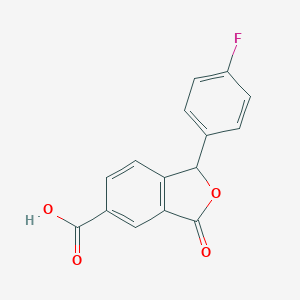

1-(4-氟苯基)-1,3-二氢-3-氧代-5-异苯并呋喃甲酸

描述

The compound “4-Fluorophenylboronic acid” is a chemical that has been used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes . It is also used to make novel biologically active terphenyls .

Synthesis Analysis

A cluster of novel organotin (IV) complexes with the formulas [Me3Sn (O2CCH2SeC6H4F-p)]n (1), [(Me2Sn)4 (μ3-O)2 (O2CCH2SeC6H4F-p)4] (2), [n-Bu3Sn (O2CCH2SeC6H4F-p)]n (3) and [n-Bu2Sn (O2CCH2SeC6H4F-p)2] (4) were designed, synthesized, and characterized .

Molecular Structure Analysis

The molecular structure of (E)-3-(4-bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one (C15H10BrFO) was successfully synthesized and crystallized in the monoclinic system of P21/c space group .

Chemical Reactions Analysis

4-Fluorophenylboronic acid can be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes .

Physical And Chemical Properties Analysis

The compound “4-Fluorophenylboronic acid” has a molecular weight of 139.92 g/mol, and it forms a powder with a melting point of 262-265 °C (lit.) .

科学研究应用

Coupling Reactions

“1-(4-Fluorophenyl)-1,3-dihydro-3-oxo-5-isobenzofurancarboxylic acid” could potentially be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes .

Synthesis of Biologically Active Terphenyls

This compound could also be used to make novel biologically active terphenyls . Terphenyls are a type of polyphenyl compound that have been studied for their potential biological activities.

Suzuki Coupling

Suzuki coupling is a type of carbon-carbon bond forming reaction between an organoboron compound and a halide catalyzed by a palladium(0) complex. Given the presence of a boronic acid group in the compound, it could potentially be used in Suzuki coupling reactions .

Direct Arylation

The compound could potentially be used in Pd-catalyzed direct arylation of pyrazoles with phenylboronic acids . This reaction is useful for the synthesis of biologically active compounds.

Mizoroki-Heck and Suzuki-Miyaura Coupling Reactions

Given its structural similarity to other organoboron compounds, “1-(4-Fluorophenyl)-1,3-dihydro-3-oxo-5-isobenzofurancarboxylic acid” could potentially be used in Mizoroki-Heck and Suzuki-Miyaura coupling reactions . These reactions are widely used in the synthesis of complex organic compounds.

Cu-Catalyzed Petasis Reactions

This compound could potentially be used in Cu-catalyzed Petasis reactions . The Petasis reaction is a multi-component reaction used to synthesize a variety of organic compounds.

安全和危害

作用机制

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Compounds containing a fluorophenyl group are often involved in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It’s worth noting that indole derivatives, which share structural similarities, are known to affect a wide range of biochemical pathways . For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants .

Pharmacokinetics

A compound with a similar structure, 1-(4-fluorophenyl)-1h-pyrazole-4-carboxylic acid, has been reported to have high gastrointestinal absorption and is considered to be bbb permeant . The compound also has a log P value indicating moderate lipophilicity, which could impact its distribution and excretion .

Result of Action

Indole derivatives, which share structural similarities, have been reported to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

For instance, silver-gold nanoparticles were found to be effective corrosion inhibitors in a 1.0 M HCl solution .

属性

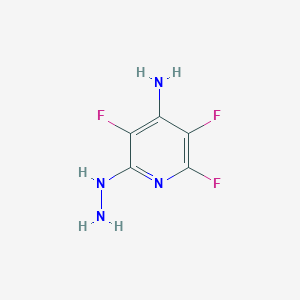

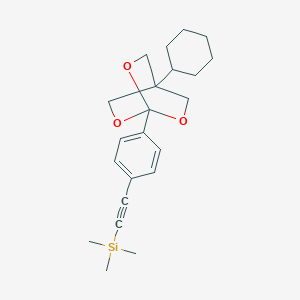

IUPAC Name |

1-(4-fluorophenyl)-3-oxo-1H-2-benzofuran-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9FO4/c16-10-4-1-8(2-5-10)13-11-6-3-9(14(17)18)7-12(11)15(19)20-13/h1-7,13H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGEKIFWYHHOBIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2C3=C(C=C(C=C3)C(=O)O)C(=O)O2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80433170 | |

| Record name | 1-(4-Fluorophenyl)-3-oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Fluorophenyl)-1,3-dihydro-3-oxo-5-isobenzofurancarboxylic acid | |

CAS RN |

372941-51-0 | |

| Record name | 1-(4-Fluorophenyl)-3-oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。